molecular formula C11H12N2 B2376305 2-Ethylquinolin-4-amine CAS No. 7176-11-6

2-Ethylquinolin-4-amine

Cat. No.: B2376305
CAS No.: 7176-11-6
M. Wt: 172.231
InChI Key: HGZUBAHTVWPZJX-UHFFFAOYSA-N
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Description

2-Ethylquinolin-4-amine is a heterocyclic aromatic amine derived from quinoline Quinoline is a nitrogen-containing compound with a double-ring structure, consisting of a benzene ring fused with a pyridine ring The addition of an ethyl group at the second position and an amine group at the fourth position of the quinoline ring results in this compound

Mechanism of Action

Target of Action

Quinoline derivatives have been reported to exhibit anticancer activity against non-small cell lung cancer cell lines

Mode of Action

The exact mode of action of 2-Ethylquinolin-4-amine is currently unknown. Quinoline derivatives have been reported to interact with various cellular targets, leading to changes in cell function . For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway proteins, which play a crucial role in cell survival and proliferation

Biochemical Pathways

Given the potential anticancer activity of quinoline derivatives, it is possible that this compound may affect pathways related to cell proliferation and apoptosis

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy . Therefore, understanding the ADME properties of this compound would be crucial for assessing its potential as a therapeutic agent.

Result of Action

Given the potential anticancer activity of quinoline derivatives, it is plausible that this compound may induce changes in cell proliferation and apoptosis

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound. Additionally, the physiological environment within the body, including the presence of other drugs, can also influence the action of a compound. Therefore, understanding how environmental factors influence the action of this compound would be crucial for assessing its potential therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-ethyl aniline with 4-chloroquinoline in the presence of a base such as potassium carbonate can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-Ethylquinolin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the ethyl and amine groups.

    2-Methylquinolin-4-amine: Similar structure with a methyl group instead of an ethyl group.

    4-Aminoquinoline: Lacks the ethyl group but has the amine group at the fourth position.

Uniqueness: 2-Ethylquinolin-4-amine is unique due to the presence of both the ethyl and amine groups, which confer distinct chemical and biological properties. The ethyl group increases the compound’s lipophilicity, enhancing its ability to cross cell membranes, while the amine group allows for hydrogen bonding and electrostatic interactions with biological targets.

Properties

IUPAC Name

2-ethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZUBAHTVWPZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7176-11-6
Record name 2-ethylquinolin-4-amine
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